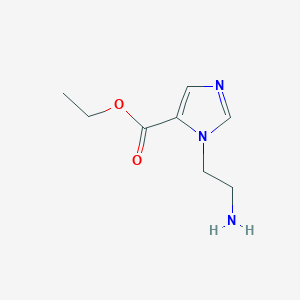
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring This particular compound is characterized by the presence of an ethyl ester group at the 5-position and an aminoethyl group at the 1-position of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl glyoxalate with 2-aminoethylamine under controlled conditions to form the imidazole ring . The reaction is usually carried out in the presence of a catalyst, such as nickel or rhodium, to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ester group to an alcohol or other reduced forms.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
科学的研究の応用
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The imidazole ring can also participate in coordination with metal ions, affecting enzymatic processes and other biochemical pathways .
類似化合物との比較
- Ethyl 1-(2-hydroxyethyl)-1H-imidazole-5-carboxylate
- Ethyl 1-(2-methylaminoethyl)-1H-imidazole-5-carboxylate
- Ethyl 1-(2-ethylaminoethyl)-1H-imidazole-5-carboxylate
Comparison: Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
生物活性
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate (EAI) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes relevant findings from various studies to provide a comprehensive overview of EAI's biological activity.
Chemical Structure and Properties
EAI is characterized by the presence of an imidazole ring, which is known for its biological significance. The chemical structure can be represented as follows:
The compound features an ethyl ester group, an amino group, and a carboxylate functional group, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of EAI and related imidazole derivatives. The following table summarizes the findings regarding the antimicrobial efficacy of EAI against various pathogens:
In a study by Ovonramwen et al., EAI was tested against clinical isolates of MRSA and other Gram-positive bacteria, showing no significant antimicrobial activity. However, moderate effects were noted against certain Gram-negative bacteria and fungi, suggesting that while EAI may not be broadly effective, it could have selective antimicrobial properties.
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study assessed the antimicrobial activity of various imidazole derivatives, including EAI. The results indicated that while some derivatives were effective against specific strains, EAI did not demonstrate significant inhibition against MRSA or other tested pathogens .
- Anticancer Screening : In a screening for novel anticancer agents, compounds with imidazole rings were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Although EAI was not specifically mentioned, the general trend showed that modifications on the imidazole ring could enhance biological activity .
- Pharmacological Properties : A review of pharmacological literature noted that imidazole derivatives often exhibit diverse biological activities, including antifungal and antiparasitic effects. This suggests that EAI might also possess unexplored pharmacological potential .
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
ethyl 3-(2-aminoethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7-5-10-6-11(7)4-3-9/h5-6H,2-4,9H2,1H3 |
InChIキー |
XOXGWNKZAMLZNE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=CN1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















